Zantac

説明

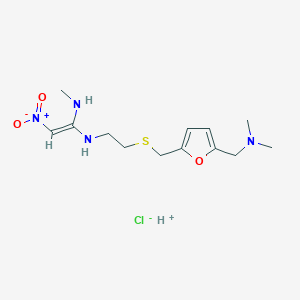

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

After a meal, the hormone gastrin, produced by cells in the lining of the stomach, stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid. Ranitidine reduces the secretion of gastric acid by reversible binding to histamine (H2) receptors, which are found on gastric parietal cells. This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion. The relief of gastric-acid related symptoms can occur as soon as 60 minutes after administration of a single dose, and the effects can last from 4-10 hours, providing fast and effective symptomatic relief. H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/ ... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/ ...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE... |

|---|---|

CAS番号 |

66357-59-3 |

分子式 |

C13H23ClN4O3S |

分子量 |

350.87 g/mol |

IUPAC名 |

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |

InChIキー |

GGWBHVILAJZWKJ-UHFFFAOYSA-N |

異性体SMILES |

[H+].CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |

正規SMILES |

[H+].CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.[Cl-] |

外観 |

Solid powder |

Color/Form |

SOLID |

melting_point |

69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |

他のCAS番号 |

71130-06-8 66357-59-3 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

純度 |

> 98% |

関連するCAS |

66357-35-5 (Parent) |

溶解性 |

soluble in water Water soluble |

同義語 |

AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |

製品の起源 |

United States |

Foundational & Exploratory

Ranitidine Hydrochloride: A Comprehensive Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ranitidine hydrochloride is a specific, competitive, and reversible histamine H2 receptor antagonist.[1][2] Its principal mechanism of action is the blockade of H2 receptors on gastric parietal cells, which inhibits the downstream signaling cascade responsible for gastric acid secretion.[3][4][5] This action effectively reduces the volume and concentration of gastric acid, making it a historically significant agent in the treatment of acid-related gastrointestinal disorders.[2][5] This guide provides a detailed exploration of its molecular interactions, the affected signaling pathways, and the experimental methodologies used to characterize its pharmacodynamics.

Molecular Mechanism of Action

The therapeutic effect of ranitidine is rooted in its interaction with the histamine H2 receptor, a G-protein coupled receptor (GPCR).

Competitive Antagonism at the H2 Receptor

Ranitidine acts as a competitive antagonist at the H2 receptor.[1][6] It reversibly binds to the receptor, preventing the endogenous agonist, histamine, from binding and initiating a cellular response.[2][3] This competitive inhibition is concentration-dependent. The inhibition of histamine-induced secretion by ranitidine has been demonstrated to be competitive.[6] Unlike some H2 antagonists which function as inverse agonists, ranitidine is primarily characterized by its antagonist properties.

Impact on Downstream Signaling: The cAMP Pathway

The histamine H2 receptor is coupled to the Gs alpha-subunit of a G-protein. Upon histamine binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, culminating in the activation of the H+/K+ ATPase (the proton pump), which secretes hydrogen ions into the gastric lumen.

Ranitidine, by blocking the H2 receptor, prevents this entire cascade. It inhibits the histamine-induced activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP levels and subsequent PKA activation.[8] This ultimately leads to a reduction in the activity of the proton pump and a decrease in gastric acid secretion.

Figure 1. Ranitidine's inhibition of the H2 receptor signaling pathway.

Pharmacodynamic Data

The potency and efficacy of ranitidine have been quantified through various in vitro and in vivo studies. Ranitidine is notably more potent than the first-generation H2 antagonist, cimetidine, by a factor of four to nine times.[9]

| Parameter | Value | Species / Model | Reference |

| IC50 (Inhibition of Gastric Acid Secretion) | 10 - 75 ng/mL (mean: 44 ng/mL) | Human | [10] |

| pA2 (Antagonist Affinity) | 7.2 | Guinea-pig isolated atrium | [11] |

| pA2 (Antagonist Affinity) | 6.95 | Rat isolated uterine horn | [11] |

| Relative Potency | 4-9x more potent than cimetidine | Dog | [9] |

| Relative Potency | ~10-12x more potent than cimetidine | Human | [12] |

Table 1. Summary of Quantitative Pharmacodynamic Data for Ranitidine.

Key Experimental Protocols

The mechanism of action of ranitidine has been elucidated through several key experimental approaches.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a ligand for a receptor. A common method involves competitive binding experiments.

Objective: To determine the binding affinity (Ki) of ranitidine for the H2 receptor.

Methodology:

-

Preparation: Membranes from cells expressing the histamine H2 receptor (e.g., HEK293T cells) are prepared.[13]

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of unlabeled ranitidine.[13]

-

Equilibrium: The reaction is allowed to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand via rapid filtration.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of ranitidine that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Figure 2. Workflow for a competitive radioligand binding assay.

Intracellular cAMP Measurement Assay

This functional assay measures the consequence of receptor binding on the downstream second messenger.

Objective: To demonstrate that ranitidine inhibits histamine-stimulated cAMP production.

Methodology:

-

Cell Culture: Cells expressing H2 receptors are cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of ranitidine.

-

Stimulation: Cells are then stimulated with a fixed concentration of histamine to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[13]

-

Lysis & Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[13]

-

Analysis: The results show a dose-dependent inhibition of histamine-stimulated cAMP accumulation by ranitidine.

In Vivo Gastric Acid Secretion Assay

This assay measures the ultimate physiological effect of the drug in a living organism.

Objective: To quantify the inhibitory effect of ranitidine on gastric acid secretion.

Methodology (Lumen-Perfused Rat Stomach Model):

-

Animal Preparation: A rat is anesthetized, and its stomach is surgically isolated and perfused with saline.[11][14]

-

Stimulation: A secretagogue, such as histamine or pentagastrin, is administered intravenously to induce a stable rate of gastric acid secretion.[11]

-

Drug Administration: Ranitidine is administered intravenously at various doses.

-

Sample Collection: The gastric perfusate is collected at regular intervals.

-

Analysis: The acid content of the perfusate is determined by titration. The percentage inhibition of acid secretion is then calculated for each dose of ranitidine to determine parameters like the ID50.[14]

Conclusion: From Molecular Binding to Physiological Effect

The mechanism of action of ranitidine hydrochloride is a clear cascade of events. It begins with a specific, high-affinity binding to the histamine H2 receptor, which directly prevents the initiation of the cellular signaling pathway. This blockade of the receptor translates into a measurable reduction in the second messenger cAMP, which in turn diminishes the activity of the proton pump, the final effector in the acid secretion process. The result is a potent and sustained reduction in gastric acid levels.

Figure 3. Logical flow from drug administration to physiological effect.

References

- 1. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Ranitidine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

- 5. Articles [globalrx.com]

- 6. Dynamics of gastric acid inhibition by ranitidine in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. Ranitidine and cimetidine differ in their in vitro and in vivo effects on human colonic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of basal gastric acid secretion on the pharmacodynamics of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scite.ai [scite.ai]

- 13. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Ranitidine: A Technical Guide to its Degradation into NDMA

For Researchers, Scientists, and Drug Development Professionals

The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine-containing medications has prompted extensive investigation into the drug's stability and degradation pathways. This technical guide synthesizes the current scientific understanding of the chemical processes leading to NDMA formation from ranitidine, providing a comprehensive resource for researchers, scientists, and drug development professionals. The focus is on the core chemical reactions, influencing factors, and the methodologies used to quantify this hazardous impurity.

Core Degradation Pathways: From Drug to Contaminant

The degradation of ranitidine to NDMA is not a single reaction but a complex interplay of factors involving the inherent instability of the ranitidine molecule and its interaction with external agents. Two primary pathways have been extensively studied: degradation under conditions simulating water treatment processes (chloramination) and the intrinsic degradation of the drug substance and product, particularly under heat and humidity.

The chemical structure of ranitidine, which includes a tertiary amine and a nitro group, makes it susceptible to degradation into NDMA.[1] The tertiary amine functional group is considered a nitrosatable substrate.[1] The formation of NDMA from ranitidine generally requires a nitrosatable substrate, a nitrosating agent, and specific reaction conditions.[1]

Pathway 1: Chloramination-Induced Degradation

During water treatment processes, disinfectants like monochloramine can react with ranitidine to form NDMA. The reaction between monochloramine and ranitidine follows second-order kinetics and is catalyzed by acid.[2][3] The proposed mechanism involves a multi-step process:

-

Nucleophilic Substitution: The process is initiated by a nucleophilic substitution reaction between ranitidine and monochloramine.[2][4][5] This leads to the formation of critical intermediates.[2]

-

Intermediate Formation: In the presence of excess monochloramine, byproducts are formed that are crucial for NDMA generation.[2] One key intermediate is a carbocation that arises from the decomposition of the methylfuran moiety of the ranitidine molecule.[2]

-

Oxidation and Nitrosation: Subsequent oxidation and nitrosation steps lead to the final formation of NDMA.[4][5] Computational studies suggest that the nitrosation reaction is the rate-limiting step in this pathway.[5]

The following diagram illustrates the proposed chloramination pathway:

Pathway 2: Intrinsic Degradation of Ranitidine

Beyond external reactants, ranitidine can degrade to form NDMA through an intermolecular reaction, particularly in the solid state.[6][7] This intrinsic degradation is significantly influenced by environmental factors.

-

Heat and Humidity: Elevated temperatures and humidity accelerate the degradation of ranitidine and the formation of NDMA.[6][7][8] Studies have shown a proportional increase in NDMA levels over time at temperatures of 40°C and 50°C.[1]

-

Oxygen: The presence of oxygen also appears to play a role, as minimized NDMA levels were observed in its absence.[1]

-

Impurities: Certain impurities present in ranitidine active pharmaceutical ingredients (APIs) can also contribute to NDMA formation.[6] Forced thermal degradation studies revealed that several of the 11 potential impurities listed in the European and United States Pharmacopeias can produce NDMA at varying rates.[6][9]

The following diagram depicts the factors influencing the intrinsic degradation of ranitidine:

Quantitative Data on NDMA Formation

The following tables summarize quantitative data on NDMA formation from ranitidine under various conditions as reported in the scientific literature.

Table 1: NDMA Levels in Ranitidine Products Under Storage

| Product Type | Storage Conditions | Duration | NDMA Level | Reference |

| Ranitidine Tablets (A) | 40°C / 75% RH | 4 weeks | 1.42 ppm | [10] |

| Ranitidine Tablets (A) | 40°C / 75% RH | 8 weeks | 116 ppm | [10] |

| Ranitidine Tablets (A) | 50°C / 75% RH | 8 weeks | >500 ppm | [10] |

| Ranitidine Tablets (B) | Initial | Day 0 | 2.89 ppm | [10] |

| Syrups | Not specified | Not specified | 1.37 ppm (max) | [1] |

| Tablets | Not specified | Not specified | 2.85 ppm (max) | [1] |

Table 2: NDMA Formation from Ranitidine and its Impurities Under Forced Degradation

| Substance | State | Conditions | NDMA Amount (µM) | Reference |

| Ranitidine HCl | Crystalline | 110°C for 1h | 0.09 | [6] |

| Impurity A | Amorphous | 110°C for 1h | 13.6 | [6] |

| Impurity C | Amorphous | 110°C for 1h | 9.1 | [6] |

| Impurity D | Crystalline | 110°C for 1h | <0.01 | [6] |

| Impurity E | Amorphous | 110°C for 1h | >14.6 | [6] |

| Impurity H | Crystalline | 110°C for 1h | 0.2 | [6] |

| Impurity I | Oily Liquid | 110°C for 1h | 6.2 | [6] |

| Impurity H | Crystalline | 60°C for 18h | Detected | [6] |

| Impurity H | Crystalline | 60°C for 24h | Detected (amount increased with time) | [6] |

Table 3: NDMA Formation in Simulated Gastric Fluid

| Ranitidine Dose | Sodium Nitrite Concentration | pH | Incubation Time | NDMA Yield (ng) | Reference |

| Branded Tablet | 1 mmol/L | 1.2 | 2 hours | 947 (minimum) | [11] |

| Branded Tablet | 50 mmol/L | 1.2 | 2 hours | 320,000 (maximum) | [11] |

| 150mg or 300mg Tablet | Not specified | 1.2 | Not specified | 198,000 | [11] |

Experimental Protocols for NDMA Analysis

Accurate quantification of NDMA in ranitidine drug substances and products is critical. The most common and reliable methods employ liquid chromatography coupled with mass spectrometry.

Key Experimental Method: LC-MS/MS for NDMA Quantification

This protocol is a synthesis of methodologies described in the literature for the analysis of NDMA in ranitidine samples.[12][13][14][15][16]

1. Sample Preparation (for Tablets)

-

Crushing: Crush an appropriate number of tablets to obtain a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API).[14]

-

Dissolution: Transfer the powdered drug product to a 15 mL centrifuge tube. Add an appropriate volume of a suitable solvent (e.g., methanol or water) to achieve the target concentration.[13][14]

-

Extraction: Vortex the solution for approximately one minute, followed by mechanical shaking or sonication for 40 minutes to ensure complete extraction.[12][13][14]

-

Centrifugation: Centrifuge the sample for 10-15 minutes at approximately 4500 rpm to separate the solid excipients.[12][13][14]

-

Filtration: Collect the supernatant and filter it through a 0.2 µm syringe filter (e.g., PVDF or nylon).[13][14]

-

Analysis: Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.[14]

2. Chromatographic Separation

-

Instrumentation: A high-performance liquid chromatography (HPLC) system is used.[12][15]

-

Column: A reverse-phase column, such as an XSelect HSS T3, is typically employed for the separation of NDMA from the ranitidine matrix.[15]

-

Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of water with a small percentage of formic acid (e.g., 0.02%) and an organic solvent like acetonitrile.[15]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[15]

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[15]

3. Mass Spectrometric Detection

-

Instrumentation: A triple quadrupole mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS) is used for detection.[12][13][14]

-

Ionization Mode: Electrospray ionization (ESI) in the positive mode is generally used.[15]

-

Detection: High-sensitivity detection is achieved by monitoring the accurate mass-to-charge ratio (m/z) of the protonated NDMA ion.[14] A diverter valve may be used to direct the high-concentration ranitidine peak to waste, preventing contamination of the mass spectrometer.[13][15]

4. Quantification

-

Method: Quantification is performed using an external calibration curve generated from NDMA reference standards.[14]

-

Analysis: The peak area of the NDMA in the sample's extracted ion chromatogram is compared to the calibration curve to determine its concentration.[14]

The following workflow diagram illustrates the general experimental process for NDMA analysis in ranitidine:

Conclusion

The formation of NDMA from ranitidine is a multifaceted issue stemming from both the inherent chemical properties of the drug molecule and its interaction with external factors. Understanding the degradation pathways, the conditions that promote NDMA formation, and the analytical methodologies for its detection is paramount for ensuring the safety and quality of pharmaceutical products. This guide provides a foundational understanding for professionals in the field to navigate the complexities of this critical issue in drug development and safety assessment. Further research is ongoing to fully elucidate all contributing factors and to develop mitigation strategies to prevent the formation of this harmful impurity.

References

- 1. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NDMA formation by chloramination of ranitidine: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - NDMA Formation by Chloramination of Ranitidine: Kinetics and Mechanism - Environmental Science & Technology - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. fda.gov [fda.gov]

- 15. waters.com [waters.com]

- 16. 👨💻 Quantitation of NDMA in Ranitidine DS by LC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]

An In-depth Technical Guide to the Chemical Structure and Stability of Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a histamine H2-receptor antagonist, has been a widely used therapeutic agent for the management of acid-related gastrointestinal disorders. However, concerns regarding its chemical stability and the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA), have led to its withdrawal from major markets. This technical guide provides a comprehensive overview of the chemical structure of ranitidine, its inherent instabilities, and the mechanisms of its degradation. It details the formation of NDMA and other degradation products under various stress conditions. Furthermore, this document outlines detailed experimental protocols for forced degradation studies and the analytical methods employed for the quantification of ranitidine and its impurities, with a focus on NDMA. Visual representations of the ranitidine degradation pathways and its pharmacological signaling pathway are provided to facilitate a deeper understanding of its chemical behavior and biological action.

Chemical Structure and Properties of Ranitidine

Ranitidine, chemically known as (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine, is a member of the furan class of compounds.[1] Its structure contains several functional groups that are pertinent to its pharmacological activity and its chemical instability. These include a furan ring, a tertiary amine, a secondary amine, and a nitro group.[2] The empirical formula for ranitidine hydrochloride is C13H22N4O3S·HCl, with a molecular weight of 350.87 g/mol .[3] It is a white to pale yellow granular substance that is soluble in water and has a slightly bitter taste and a sulfur-like odor.[3]

Table 1: Physicochemical Properties of Ranitidine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C13H23ClN4O3S | [4] |

| Molecular Weight | 350.86 g/mol | [4] |

| Melting Point | 134 °C | [1] |

| Solubility | Soluble in water | [1] |

| pKa | Not specified in search results | |

| LogP | 0.2 | [1] |

Stability of Ranitidine and Degradation Pathways

The stability of ranitidine is influenced by several factors, including temperature, humidity, pH, and light.[5][6] The molecule is known to be inherently unstable, and its degradation can lead to the formation of various impurities, the most significant of which is N-nitrosodimethylamine (NDMA).

Factors Affecting Ranitidine Stability

-

Temperature: Elevated temperatures significantly accelerate the degradation of ranitidine and the formation of NDMA.[7] Studies have shown that at 45°C and 45% absolute humidity, ranitidine can degrade by about 20%.[2] Another study indicated that ranitidine is unstable at temperatures of 40°C and 55°C.[2]

-

Humidity: Ranitidine is hygroscopic, and the presence of moisture can promote its degradation.[8]

-

pH: The rate of ranitidine degradation is pH-dependent, with the slowest degradation rate observed between pH 5 and 8.[2]

-

Light: Exposure to light can also induce the degradation of ranitidine.[6]

Formation of N-Nitrosodimethylamine (NDMA)

The formation of NDMA in ranitidine products is a major concern. The ranitidine molecule itself contains a dimethylamino moiety and a nitro group, which are precursors for NDMA formation. The process is believed to occur through an intermolecular reaction of the ranitidine molecule.[9] Factors that influence the rate of NDMA formation include heat and humidity.[9]

The presence of certain impurities in ranitidine hydrochloride can also contribute to NDMA formation. Forced thermal degradation studies have shown that impurities such as A, C, D, E, H, and I can produce NDMA at varying rates.[10]

Other Degradation Products

Besides NDMA, other degradation products of ranitidine have been identified. Under various stress conditions, ranitidine can degrade to form an alcohol, an oxime, and an amine.[2] In one study, these degradants were formed in percentages of 9%, 32%, and 28%, respectively.[2] Photodegradation of ranitidine in the solid state has been shown to produce volatile compounds including acetaldoxime, thiazole, dimethylformamide, and dimethylacetamide.[11]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.

Protocol for Forced Degradation of Ranitidine:

-

Preparation of Stock Solution: Prepare a stock solution of ranitidine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.5 M hydrochloric acid. Store the solution at room temperature or in a 55°C oven for specified time intervals (e.g., 3, 6, and 24 hours).[6] After each interval, neutralize the solution with an equivalent concentration of sodium hydroxide.

-

Base Degradation: To another aliquot of the stock solution, add an equal volume of 0.5 M sodium hydroxide. Store the solution under the same conditions as the acid degradation study.[6] Neutralize the solution with an equivalent concentration of hydrochloric acid after each time point.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 10%). Store at room temperature for a specified period.

-

Thermal Degradation: Place vials containing the ranitidine stock solution in a temperature-controlled oven at a specific temperature (e.g., 55°C or 60°C) for various durations.[6]

-

Photodegradation: Expose the ranitidine stock solution to a light source (e.g., UV lamp or xenon lamp) for a defined period.

-

Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC or LC-MS method to determine the extent of degradation and identify the degradation products.

Analytical Methods for Ranitidine and NDMA

Accurate and sensitive analytical methods are crucial for the quantification of ranitidine and its impurities.

Table 2: Example HPLC Method for Ranitidine Analysis

| Parameter | Condition | Reference |

| Column | RP-18, 250 mm x 4.6 mm, 5 µm | [5][6] |

| Mobile Phase | Acetonitrile: 0.2 M Ammonium acetate solution (70:30, v/v), pH 6 (adjusted with glacial acetic acid) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Column Temperature | 25°C | [5] |

| Detection | UV at 322 nm | [5] |

| Injection Volume | 20 µL | [5] |

Table 3: Example LC-MS/MS Method for NDMA Analysis

| Parameter | Condition | Reference |

| LC System | Agilent 1290 Infinity LC | [8] |

| MS System | QTRAP 6500+ MS/MS | [8] |

| Column | Phenomenex® Gemini C18, 4.6 mm x 100 mm, 3 µm | [8] |

| Column Temperature | 40°C | [8] |

| Mobile Phase A | 0.1% formic acid in deionized water | [8] |

| Mobile Phase B | 0.1% formic acid in Methanol | [8] |

| Flow Rate | Gradient | [8] |

| Injection Volume | 5 µL | [8] |

| Ionization Mode | Positive Ion Mode | [12] |

Sample Preparation for NDMA Analysis in Ranitidine Tablets:

-

Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a target amount of ranitidine (e.g., 300 mg).[12]

-

Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol).[12]

-

Vortex the mixture for approximately one minute and then extract using an ultrasonic bath for 40 minutes.[12]

-

Centrifuge the sample for 10 minutes at 4500 rpm.[12]

-

Filter the supernatant through a 0.22 µm nylon syringe filter before injection into the LC-MS/MS system.[12]

Visualizations

Ranitidine Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study of ranitidine.

Ranitidine Signaling Pathway

Ranitidine acts as a competitive antagonist at the histamine H2 receptors on gastric parietal cells. This action inhibits the secretion of gastric acid.

Conclusion

The chemical structure of ranitidine, while effective for its intended pharmacological purpose, contains moieties that render it susceptible to degradation under various conditions. The formation of NDMA from ranitidine is a significant concern that has reshaped the regulatory landscape for this drug. A thorough understanding of its stability profile, degradation pathways, and the analytical methods for impurity detection is paramount for researchers, scientists, and drug development professionals. The information presented in this guide serves as a foundational resource for navigating the complexities of ranitidine's chemistry and ensuring the safety and quality of pharmaceutical products.

References

- 1. jocpr.com [jocpr.com]

- 2. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Models of Ranitidine Conversion to N-Nitrosodimethylamine (NDMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro models used to study the conversion of ranitidine to the probable human carcinogen, N-nitrosodimethylamine (NDMA). The formation of NDMA from ranitidine is a significant concern in pharmaceutical science, and understanding the conditions under which this conversion occurs is critical for ensuring drug safety. This document summarizes key quantitative data from published studies, details experimental protocols, and illustrates the underlying chemical pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on the conversion of ranitidine to NDMA under simulated physiological conditions. These studies highlight the critical role of pH and nitrite concentration in the formation of NDMA.

Table 1: Effect of pH on NDMA Formation from a 150 mg Ranitidine Tablet in Simulated Gastric Fluid (SGF) with 10,000 µmol/L Nitrite

| pH | Mean NDMA Detected (ng) (± SD) | Reference |

| 1.2 | 11,822 (434) | [1] |

| 2.0 | 3,616 (301) | [1] |

| 3.0 | 1,310 (113) | [1] |

| 5.0 | 222 (12) | [1] |

| 6.8 | Not Detected | [1] |

Data from in vitro experiments conducted in 50 mL of simulated gastric fluid 2 hours after the addition of a 150 mg ranitidine tablet.

Table 2: Effect of Nitrite Concentration on NDMA Formation from a 150 mg Ranitidine Tablet in 50 mL Simulated Gastric Fluid (SGF) at pH 1.2

| Nitrite Concentration (µmol/L) | Mean NDMA Detected (ng) (± SD) | Reference |

| 0 | 22 (2) | [1] |

| 100 | 21 (3) | [1] |

| 1,000 | 24 (2) | [1] |

| 5,000 | 24 (3) | [1] |

| 10,000 | 11,822 (434) | [1] |

These results indicate that under these specific in vitro conditions, significant NDMA formation was not observed until a supraphysiologic nitrite concentration of 10,000 µmol/L was reached. The lower values are considered to be the background amount of NDMA present in the tablets.[1]

Table 3: NDMA Formation from a 150 mg Ranitidine Tablet in 100 mL Simulated Gastric Fluid (SGF) at pH 2.5 with Varying Nitrite Concentrations

| Sodium Nitrite Concentration (mmol/L) | NDMA Detected (ng) | Reference |

| 1 | 947 | [2] |

| 2.5 | - | |

| 5 | - | |

| 10 | - | |

| 25 | - | |

| 50 | 320,000 | [2] |

This study demonstrated a dose-dependent increase in NDMA formation with increasing nitrite concentrations at a constant pH of 2.5.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections outline the key experimental protocols cited in the literature for investigating ranitidine conversion to NDMA.

Preparation of Simulated Gastric Fluid (SGF)

A commonly used protocol for preparing SGF involves dissolving sodium chloride in water.[2] The pH of the solution is then adjusted using hydrochloric acid to achieve the desired acidic conditions representative of the human stomach (e.g., pH 1.2, 2.5, 3.5, 4.5, 5.5).[2] For studies investigating the role of nitrite, sodium nitrite is added to the SGF at various concentrations.[2]

In Vitro Reaction Conditions

-

Reaction Setup : Commercially available ranitidine tablets (e.g., 150 mg or 300 mg) are added to a defined volume of prepared SGF (e.g., 50 mL, 100 mL, or 250 mL).[1][2][3]

-

Incubation : The reaction mixture is incubated at 37°C to simulate human body temperature.[2]

-

Time Points : Samples are typically collected at specific time points, such as 2 hours, to assess the extent of NDMA formation.[1][2] Some studies have investigated multiple time points (e.g., 1, 2, and 4 hours) to understand the kinetics of the reaction.[4]

Sample Preparation and Analysis

-

Sample Collection : An aliquot of the incubated SGF is collected.[2]

-

Quenching and Filtration : The reaction may be quenched, and the sample is then centrifuged and filtered (e.g., using a 0.22-μm nylon filter) to remove any solid particles.[2]

-

Internal Standard : A known amount of an isotopically labeled internal standard, such as 13C2D6-NDMA, is added to the sample for accurate quantification.[2]

-

Analytical Method : The concentration of NDMA is determined using highly sensitive analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Triple Quadrupole Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3][5]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro study of ranitidine conversion to NDMA.

Caption: Chemical pathway of ranitidine conversion to NDMA.

Caption: General experimental workflow for in vitro NDMA studies.

Conclusion

The in vitro models described in this guide are essential tools for understanding the potential for ranitidine to convert to NDMA under simulated physiological conditions. The data clearly demonstrate that the formation of NDMA is highly dependent on pH and the concentration of nitrosating agents like nitrite. While some studies suggest that significant NDMA formation from ranitidine is unlikely under normal physiological gastric conditions due to the high concentrations of nitrite required[1][3], other research indicates that NDMA can be formed under a range of physiologically relevant conditions[2]. These findings underscore the importance of continued research and the use of standardized, robust in vitro models to assess the safety of pharmaceutical products. The detailed protocols and data presented here serve as a valuable resource for scientists and researchers in the field of drug development and safety assessment.

References

- 1. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Ranitidine-Associated N-Nitrosodimethylamine Production Under Simulated Physiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. agilent.com [agilent.com]

Solid-State Stability of Ranitidine Hydrochloride Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solid-state stability of ranitidine hydrochloride powder. It covers the critical factors influencing its degradation, including temperature, humidity, and light, as well as the polymorphic transformations that affect its stability profile. Detailed experimental protocols for the key analytical techniques used in stability assessment are provided, along with a summary of quantitative data from various studies. Furthermore, this guide illustrates the degradation pathways and a typical experimental workflow for solid-state stability analysis.

Factors Influencing the Solid-State Stability of Ranitidine Hydrochloride

The stability of ranitidine hydrochloride in the solid state is a complex interplay of various factors. Understanding these is crucial for the development of stable pharmaceutical formulations.

Temperature and Humidity: Elevated temperatures accelerate the degradation of ranitidine hydrochloride. The presence of moisture, particularly high relative humidity (RH), significantly compromises its stability. The critical relative humidity (CRH) for ranitidine hydrochloride powder is approximately 67% RH.[1] Above this level, the powder readily adsorbs atmospheric moisture, which can lead to a phase transition from a crystalline solid to a solution phase, thereby increasing molecular mobility and accelerating degradation.[2] Interestingly, the degradation rate is highest around the CRH (60-70% RH) and slightly lower at RH levels above 70%.[1] The presence of degradation products can act as impurities that, in combination with water vapor, further promote this phase transition, eliminating any lag period in the degradation process.[2]

Polymorphism: Ranitidine hydrochloride is known to exist in two polymorphic forms, Form I and Form II, with melting points of 134-140°C and 140-144°C, respectively.[3][4] The stability of these polymorphs can be influenced by manufacturing processes and storage conditions. For instance, the addition of water to Form I powder, followed by drying, can lead to a mixture of Form I and Form II.[3] Under high humidity storage, Form II has been observed to be preferentially lost compared to Form I.[3][5] Cryo-milling can convert both forms into an amorphous phase, which tends to recrystallize back to the original form upon storage.[6]

Light: Ranitidine hydrochloride is susceptible to photodegradation.[7] Exposure to light, particularly UVB radiation, can induce chemical changes on the surface of the powder.[8] Photodegradation can lead to the formation of various volatile and non-volatile degradation products, contributing to discoloration and the generation of an unpleasant odor.[8][9]

Excipient Compatibility: The choice of excipients in a formulation is critical, as some can interact with ranitidine hydrochloride and affect its stability. Studies have shown that excipients like butylated hydroxyanisole, polyvinyl pyrrolidone, hydroxypropyl methylcellulose, microcrystalline cellulose, and magnesium stearate can be incompatible with ranitidine hydrochloride, leading to degradation.[10] Conversely, the inclusion of moisture-scavenging excipients like partially pregelatinized starch (Starch 1500®) can enhance the stability of ranitidine hydrochloride by reducing drug hydrolysis.[11]

Quantitative Data on Ranitidine Hydrochloride Stability

The following tables summarize quantitative data from various studies on the solid-state stability of ranitidine hydrochloride under different conditions.

Table 1: Influence of Relative Humidity (RH) on Degradation

| Temperature (°C) | Relative Humidity (%) | Duration | Degradation (%) | Reference |

| 40 | 75 | 6 months | Significant (unspecified) | [7] |

| 42 | 45 | 6 months | Preferential loss of Form II | [3] |

| 42 | 75 | 6 months | Preferential loss of Form II | [3] |

| Ambient | <50 | Not specified | Almost negligible | [1] |

| Ambient | 60-70 | Not specified | Higher than at >70% RH | [1] |

Table 2: Stability of Polymorphic Forms

| Storage Condition | Polymorph Mix | Duration | Observation | Reference |

| 20-30°C, 45-55% RH | Form I / Form II | 6 months | No increase in Form II : Form I ratio | [3] |

| 30°C, 75% RH | Form I / Form II | 6 months | Preferential loss of Form II | [3] |

| 42°C, 45% RH | Form I / Form II | 6 months | Preferential loss of Form II | [3] |

Experimental Protocols

Detailed methodologies for key experiments in the solid-state stability assessment of ranitidine hydrochloride are provided below.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Objective: To induce the degradation of ranitidine hydrochloride powder under various stress conditions.

-

Procedure:

-

Acid Hydrolysis: Expose the powder to 0.1 N to 1 M hydrochloric acid at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 30 minutes to 24 hours).[3][12]

-

Base Hydrolysis: Expose the powder to 0.1 N to 1 M sodium hydroxide at room temperature or elevated temperatures (e.g., 60°C) for a defined period.[3][12]

-

Oxidative Degradation: Treat the powder with a solution of hydrogen peroxide (e.g., 1.0% to 30%) at room temperature or 60°C for a specified duration.[3]

-

Thermal Degradation: Store the powder at elevated temperatures (e.g., 60°C to 80°C) in a stability chamber for a period ranging from days to weeks.[3][13]

-

Photostability: Expose the powder to a light source, such as a xenon lamp in a photostability chamber, according to ICH Q1B guidelines.[9]

-

Humidity Stress: Store the powder in desiccators containing saturated salt solutions to maintain specific relative humidity levels (e.g., 45%, 55%, 75%) at controlled temperatures.[3][5]

-

-

Sample Analysis: After exposure, neutralize acidic and basic samples and analyze all stressed samples using a stability-indicating HPLC method.

High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay

A validated HPLC method is crucial for separating and quantifying ranitidine hydrochloride from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.2 M ammonium acetate solution, pH adjusted to 6 with glacial acetic acid) in a ratio of approximately 70:30 (v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.[7]

-

Detection Wavelength: 322 nm.[7]

-

Column Temperature: 25°C.[7]

-

-

Sample Preparation:

-

Accurately weigh a known amount of ranitidine hydrochloride powder.

-

Dissolve the powder in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Dilute the solution to a known concentration (e.g., 300 µg/mL).

-

Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

-

X-Ray Powder Diffraction (XRPD) for Polymorph Analysis

XRPD is a primary technique for identifying and quantifying the polymorphic forms of ranitidine hydrochloride.

-

Instrumentation: A powder X-ray diffractometer with a copper anode (Cu Kα radiation).

-

Sample Preparation: Gently pack the ranitidine hydrochloride powder into a sample holder.

-

Data Collection (Typical Parameters):

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 40°.

-

Scan Speed: 2°/min.

-

Step Size: 0.02°.

-

-

Data Analysis: Identify the polymorphic form by comparing the diffraction pattern with reference patterns for Form I and Form II. Quantitative analysis can be performed by measuring the intensity of characteristic peaks for each polymorph.[11]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting points and thermal behavior of ranitidine hydrochloride polymorphs.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the powder (typically 2-5 mg) into an aluminum pan and seal it.

-

Analysis Conditions (Typical):

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 200°C.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.

-

-

Data Analysis: Determine the melting endotherms for Form I (around 134-140°C) and Form II (around 140-144°C) to identify the polymorphic form present.[3][4]

Visualizations

The following diagrams illustrate the degradation pathways of ranitidine hydrochloride and a typical experimental workflow for its solid-state stability assessment.

Caption: Degradation pathways of ranitidine hydrochloride.

Caption: Workflow for solid-state stability assessment.

References

- 1. A validated stability-indicating liquid-chromatographic method for ranitidine hydrochloride in liquid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of polymorphic forms of ranitidine-HCl by DRIFTS and XRPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.unair.ac.id [repository.unair.ac.id]

- 5. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Validated Stability Indicating HPLC Method for Ranitidine Hydrochloride Syrup | Semantic Scholar [semanticscholar.org]

- 7. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. jfda-online.com [jfda-online.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ranitidine Impurity Profile and Potential Carcinogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of ranitidine, with a primary focus on the formation, identification, and carcinogenic potential of N-nitrosodimethylamine (NDMA). The discovery of this probable human carcinogen in ranitidine products led to widespread recalls and a re-evaluation of the drug's stability and manufacturing processes.[1][2][3] This document consolidates key findings on the origins of NDMA in ranitidine, details the analytical methodologies for its detection, and explores the toxicological implications for drug safety and development.

Ranitidine Impurity Profile: Beyond the Active Pharmaceutical Ingredient

The impurity profile of any drug substance is a critical aspect of its quality, safety, and efficacy. For ranitidine, investigations have revealed that the primary concern lies with the formation of N-nitrosodimethylamine (NDMA), a genotoxic impurity.[4] The presence of NDMA in ranitidine is not typically a result of contamination from external sources but is rather linked to the inherent instability of the ranitidine molecule itself and its degradation products.[2][5]

Studies have identified several impurities listed in the European and United States Pharmacopeias (Imps. A–K) that may be generated during the production and storage of ranitidine hydrochloride.[6] A forced thermal degradation study revealed that in addition to ranitidine, Impurities A, C, D, E, H, and I can also produce NDMA at varying rates.[6] The rate of NDMA formation from some of these amorphous impurities was found to be significantly higher than from crystalline ranitidine hydrochloride under forced degradation conditions.[6]

Table 1: Key Ranitidine Impurities and their NDMA Formation Potential

| Impurity Designation | Origin/Type | Potential for NDMA Formation |

| Ranitidine HCl | Active Pharmaceutical Ingredient | Can degrade to form NDMA, influenced by heat and humidity.[1][5] |

| Impurity A | Process Impurity / Hydrolysis Product | Generates NDMA upon heating.[6] |

| Impurity C | Oxidative Degradation Product | Generates NDMA upon heating.[6] |

| Impurity D | Formed under acidic/basic conditions | Generates NDMA upon heating.[6] |

| Impurity E | Hydrolysis Product | Generates NDMA upon heating.[6] |

| Impurity H | Formed under acidic/basic conditions | Surprisingly generates NDMA despite lacking the typical precursor moieties.[6] |

| Impurity I | Hydrolysis Product (oily liquid) | Readily produces NDMA even at moderate temperatures (e.g., 50°C).[6] |

Mechanism of NDMA Formation in Ranitidine

The formation of NDMA in ranitidine products is a complex process. The ranitidine molecule contains both a dimethylamino group and a nitro group, which are structural precursors for NDMA formation.[7] The primary mechanism is believed to be an intermolecular degradation reaction of the ranitidine molecule, particularly in the solid state.[6]

Several factors have been shown to influence the rate of NDMA formation:

-

Temperature: Increased temperatures significantly accelerate the degradation of ranitidine and the formation of NDMA.[1][2][8]

-

Humidity/Moisture: The presence of moisture can facilitate the degradation process.[6][8]

-

Time: Levels of NDMA in ranitidine products have been shown to increase over time, even under normal storage conditions.[1]

-

Light Exposure: Exposure to light, particularly UV radiation, can also promote the degradation of ranitidine and subsequent NDMA formation.[9]

-

Presence of Nitrites: The reaction of ranitidine with nitrite in acidified solutions can lead to the formation of genotoxic derivatives.[10]

Quantitative Analysis of NDMA in Ranitidine

Various studies have quantified the levels of NDMA in ranitidine drug substances and products. The concentrations can vary significantly between different batches and manufacturers.[11]

Table 2: Reported Quantitative Data for NDMA in Ranitidine Samples

| Sample Type | NDMA Concentration Range | Reference |

| Ranitidine Hydrochloride Capsules (21 batches) | 3.38–57.05 ng/mL | [11] |

| Ranitidine Syrups | Up to 1.37 ppm | [12] |

| Ranitidine Tablets | Up to 2.85 ppm | [12] |

| Zantac Injection Solution (50mg/5ml) | 0.3 ppm (relative to API) | [13] |

Regulatory Framework and Acceptable Intake Limits

In response to the discovery of nitrosamine impurities in pharmaceuticals, regulatory agencies worldwide have established acceptable intake (AI) limits to protect public health. These limits are based on a lifetime exposure risk and are set to a level that approximates an increased cancer risk of one additional case in 100,000 people.[14]

Table 3: Regulatory Acceptable Intake (AI) Limits for Nitrosamine Impurities

| Nitrosamine Impurity | Regulatory Agency | Acceptable Daily Intake (AI) Limit |

| NDMA | FDA (USA) | 96 ng/day |

| NDEA | FDA (USA) | 26.5 ng/day |

| Total Nitrosamines (if more than one present) | FDA (USA) | Should not exceed 26.5 ng/day |

| General Nitrosamine Impurities | EMA (EU) | 26.5 ng/day |

Note: These limits are subject to revision and specific guidance from regulatory bodies should always be consulted.[14][15][16]

Experimental Protocols for NDMA Determination

Accurate and sensitive analytical methods are crucial for the detection and quantification of NDMA in ranitidine. Gas Chromatography (GC)-based methods were initially found to be unsuitable as the high temperatures of the instrument could cause the degradation of ranitidine and artificially generate NDMA.[17] Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have become the standard.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for quantifying trace-level impurities like NDMA.[18]

A. Sample Preparation (Drug Product - Tablets)

-

Crushing: Crush an appropriate number of tablets to obtain a target concentration of the active pharmaceutical ingredient (API), for example, 30 mg/mL.[17][19]

-

Dissolution & Extraction: Transfer the powdered sample to a centrifuge tube. Add a suitable solvent, such as methanol or water.[17][19]

-

Mixing: Mix the solution for approximately one minute using a vortex mixer.[18]

-

Shaking/Sonication: Place the sample on a mechanical shaker for 40 minutes or extract in an ultrasonic bath.[11][18]

-

Centrifugation: Centrifuge the sample for 10-15 minutes at approximately 4500 rpm to separate the excipients.[11][18]

-

Filtration: Collect the supernatant and filter it through a 0.2 µm or 0.22 µm syringe filter (e.g., PVDF or nylon).[17][18]

-

Analysis: Transfer the filtered sample into an HPLC vial for LC-MS analysis.[17]

B. Chromatographic and Mass Spectrometric Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as a C18, is typically used to separate NDMA from the ranitidine API.[17]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.[19]

-

Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.[19]

-

Diverter Valve: To prevent the high concentration of ranitidine from entering and contaminating the mass spectrometer, a diverter valve is often used to direct the flow to waste during the elution of the API peak.[11][18]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization in positive mode (ESI+) is commonly used.[19]

-

Detection: High-resolution mass spectrometry (HRMS) or a triple quadrupole (TQ) mass spectrometer is used.[17][18] The TQ is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

-

Quantitation: The peak area of the NDMA impurity in the sample is compared to the peak area from an external calibration curve prepared with a certified NDMA reference standard.[17]

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the analysis and formation of NDMA from ranitidine.

Carcinogenic Mechanism of NDMA

NDMA is classified as a probable human carcinogen based on extensive animal studies.[2][20] Its carcinogenicity is not due to the compound itself but rather its metabolic activation products.

The primary mechanism involves the biotransformation of NDMA by cytochrome P450 enzymes in the liver (primarily CYP2E1).[4][13] This metabolic process generates a highly reactive methyldiazonium ion. This electrophilic intermediate can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts, such as O6-methylguanine.[13] The formation of these adducts can lead to mispairing during DNA replication, resulting in genetic mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis, potentially leading to the development of tumors, particularly in the liver.[20][21]

Conclusion

The issue of NDMA in ranitidine has underscored the critical importance of understanding drug substance stability and impurity profiling throughout a product's lifecycle. The formation of this potential carcinogen is intrinsically linked to the degradation of the ranitidine molecule, accelerated by common environmental factors such as heat and humidity. This guide has detailed the key impurities, the mechanisms of NDMA formation, and the validated analytical protocols required for its accurate quantification. For researchers and drug development professionals, these findings emphasize the need for rigorous stability testing, careful control of manufacturing and storage conditions, and the implementation of highly sensitive analytical methods to ensure the safety and quality of pharmaceutical products.

References

- 1. fda.gov [fda.gov]

- 2. veeprho.com [veeprho.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. ranitidine-investigations-into-the-root-cause-for-the-presence-of-n-nitroso-n-n-dimethylamine-in-ranitidine-hydrochloride-drug-substances-and-associated-drug-products - Ask this paper | Bohrium [bohrium.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. fda.gov.tw [fda.gov.tw]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Genotoxicity of nitrosated ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genotoxic contaminant, N-nitrosodimethylamine (N-NDMA) Impurity, in Ranitidine products - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]

- 14. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. artixio.com [artixio.com]

- 17. fda.gov [fda.gov]

- 18. agilent.com [agilent.com]

- 19. waters.com [waters.com]

- 20. Is this the end for ranitidine? NDMA presence continues to confound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnrjournal.com [pnrjournal.com]

In Vitro Pharmacokinetics and Metabolism of Ranitidine: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and metabolism of ranitidine, a histamine H2-receptor antagonist. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic pathways, enzymatic processes, and experimental methodologies crucial for understanding the disposition of this compound.

Metabolic Pathways of Ranitidine

In vitro studies have elucidated that ranitidine undergoes biotransformation through three primary metabolic pathways.[1][2][3] These reactions, catalyzed by hepatic enzymes, lead to the formation of three main metabolites:

-

Ranitidine N-oxide: Formed through the N-oxidation of the dimethylamino group.

-

Ranitidine S-oxide: Results from the S-oxidation of the sulfide group.[1][2][3]

The major metabolite formed is ranitidine N-oxide, accounting for a small percentage of the administered dose in vivo.[3]

Role of Cytochrome P450 Enzymes

The metabolism of ranitidine is mediated, in part, by the cytochrome P450 (CYP) enzyme system. However, in vitro studies have demonstrated that ranitidine is a weak inhibitor of major CYP isozymes compared to the earlier H2-receptor antagonist, cimetidine.[4][5] Specifically, ranitidine shows significantly less inhibitory effect on CYP1A2, CYP2D6, and CYP3A4/5.[4] This weak interaction with the CYP system suggests a lower potential for clinically significant drug-drug interactions mediated by these enzymes.[4][5]

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isozymes by Ranitidine and Cimetidine

| CYP Isozyme | Substrate | Inhibitor | Inhibition Constant (Ki) or IC50 | Reference |

| CYP1A2 | Caffeine | Cimetidine | Potent Inhibition | [4] |

| Ranitidine | Weak to No Inhibition | [4] | ||

| CYP2D6 | Dextromethorphan | Cimetidine | Very Potent Inhibition | [4] |

| Ranitidine | Weak to No Inhibition | [4] | ||

| CYP3A4/5 | Dextrorphan | Cimetidine | Moderate Inhibition | [4] |

| Ranitidine | Very Weak Inhibition | [4] |

Experimental Protocols for In Vitro Metabolism Studies

The investigation of ranitidine's in vitro metabolism typically involves the use of human liver microsomes, which are rich in drug-metabolizing enzymes, including CYPs.

3.1. Preparation of Human Liver Microsomes

Human liver microsomes are prepared from donated human liver tissue through a process of homogenization and differential centrifugation. The resulting microsomal fraction is then stored at ultra-low temperatures (-80°C) until use.

3.2. Incubation Protocol

A typical in vitro metabolism assay involves the following steps:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor solution, typically an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Pre-incubation: The mixture is pre-incubated at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of ranitidine (the substrate) to the pre-incubated mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified period.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile or methanol), which precipitates the proteins and halts enzymatic activity.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant, containing ranitidine and its metabolites, is collected for analysis.

3.3. Analytical Methodology

The quantification of ranitidine and its metabolites from the in vitro incubation samples is most commonly performed using High-Performance Liquid Chromatography (HPLC).[6][7]

-

Chromatographic Separation: A reversed-phase HPLC column is typically used to separate ranitidine from its metabolites based on their different polarities.

-

Detection: Detection is often achieved using a UV spectrophotometer or a mass spectrometer for enhanced sensitivity and specificity.[7]

-

Quantification: The concentrations of ranitidine and its metabolites are determined by comparing their peak areas to those of known concentration standards.

Quantitative Analysis of In Vitro Metabolism

Quantitative data from in vitro studies provide valuable information on the rate and extent of ranitidine's metabolism. While specific kinetic parameters from the provided search results are limited, the relative formation of metabolites can be assessed.

Table 2: Relative Abundance of Ranitidine Metabolites in Urine (Reflecting In Vivo Metabolism)

| Metabolite | Percentage of Dose Excreted in Urine | Reference |

| Ranitidine N-oxide | < 4% | [3] |

| Ranitidine S-oxide | ~1% | [3] |

| Desmethylranitidine | ~1% | [3] |

| Unchanged Ranitidine | ~30% (oral dose) | [3] |

Note: This data is from in vivo studies but provides an indication of the relative importance of the metabolic pathways observed in vitro.

In Vitro Drug Interaction Studies

In vitro models are also employed to investigate the potential for drug-drug interactions. For instance, studies have examined the interaction of ranitidine with other drugs and compounds in various in vitro systems.

-

Interaction with Sucralfate: In vitro experiments have shown that ranitidine may bind to a small extent (approximately 10%) to sucralfate in simulated gastrointestinal fluids.[8] However, this interaction was not found to be clinically significant in subsequent in vivo studies.[8]

-

Interaction with Bisoprolol: Spectral observation studies using UV-VIS spectrophotometry have indicated a moderately stable interaction between ranitidine hydrochloride and bisoprolol fumarate in vitro at various pH levels.[9]

-

Formation of N-Nitrosodimethylamine (NDMA): In vitro studies under simulated gastrointestinal conditions have investigated the potential for ranitidine to form NDMA, a probable human carcinogen.[10][11] These studies found that NDMA formation was not detected at physiological nitrite concentrations, suggesting that ranitidine is not converted to NDMA under normal gastric conditions.[10][11] NDMA was only detected at supraphysiological nitrite concentrations.[11]

Conclusion

In vitro studies are indispensable for characterizing the pharmacokinetic and metabolic profile of ranitidine. These investigations have revealed that ranitidine is metabolized to a limited extent, primarily through N-oxidation, S-oxidation, and N-demethylation. A key finding from in vitro research is ranitidine's weak inhibitory effect on the cytochrome P450 system, which distinguishes it from cimetidine and indicates a lower risk of metabolic drug-drug interactions. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued in vitro evaluation of ranitidine and other drug candidates.

References

- 1. neuron.mefst.hr [neuron.mefst.hr]

- 2. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack of clinically significant in vitro and in vivo interactions between ranitidine and sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Instability: A Technical Guide to Ranitidine Photodegradation and NDMA Formation

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the photodegradation of ranitidine and its potential to form the probable human carcinogen, N-nitrosodimethylamine (NDMA). Through a meticulous review of scientific literature, this document outlines the experimental protocols, quantitative data, and mechanistic pathways associated with the photolytic instability of ranitidine.

Executive Summary

Ranitidine, a widely used histamine H2-receptor antagonist, has been the subject of intense scrutiny due to its propensity to degrade and form NDMA, leading to its withdrawal from major markets. This guide delves into the core scientific principles governing the photodegradation of ranitidine, offering a detailed examination of the experimental methodologies employed to study this phenomenon. It presents a consolidation of quantitative data on degradation kinetics and byproduct formation, and provides visual representations of the key chemical pathways and experimental workflows. The information contained herein is intended to support further research, aid in the development of safer drug formulations, and inform regulatory considerations.

The Science of Ranitidine Photodegradation

Ranitidine's molecular structure, which includes a furan ring, a tertiary amine, and a nitro group, renders it susceptible to degradation under various stress conditions, including exposure to light.[1] Direct photolysis is a major degradation pathway for ranitidine, which can be initiated by the absorption of ultraviolet (UV) radiation.[2][3] This process can lead to the cleavage of chemical bonds and the formation of a cascade of degradation products.

The formation of NDMA from ranitidine is a complex process that is not solely dependent on photodegradation. However, photolytic stress can contribute to the generation of precursors and create conditions conducive to NDMA formation, particularly in the presence of nitrite and oxygen. The dimethylamine moiety within the ranitidine structure is a key precursor to NDMA.

Quantitative Analysis of Ranitidine Photodegradation

The following tables summarize key quantitative data from various studies on ranitidine photodegradation, providing a comparative overview of degradation rates and the formation of byproducts under different experimental conditions.

Table 1: Ranitidine Photodegradation Kinetics

| Parameter | Value | Conditions | Reference |

| Direct Photolysis Rate Constant | 2.8 x 10⁻⁴ s⁻¹ | Midsummer sunlight | [2] |

| Direct Photolysis Half-life | 35 minutes | Noon summertime sunlight (45° latitude) | [2][3] |

| Quantum Yield (Φ) | 0.05 mol Einstein⁻¹ | UV-C radiation | [4] |

| Reaction Rate with Hydroxyl Radical (•OH) | 1.5 x 10¹⁰ M⁻¹ s⁻¹ | Aqueous solution | [3] |

| Reaction Rate with Singlet Oxygen (¹O₂) | 1.6 x 10⁷ M⁻¹ s⁻¹ (pH 6) to 6.4 x 10⁷ M⁻¹ s⁻¹ (pH 10) | Aqueous solution | [3] |

Table 2: Identified Ranitidine Photodegradation Products

| Degradation Product | Analytical Method | Experimental Conditions | Reference |

| N-nitrosodimethylamine (NDMA) | LC-MS/MS | High-temperature storage | [5] |

| Thiazole | HS-SPME-GC-MS | Solid-state photoexposition | [5] |

| Dimethylformamide (DMF) | HS-SPME-GC-MS | Solid-state photoexposition | [5] |

| Acetaldoxime | HS-SPME-GC-MS | Solid-state photoexposition | [6] |

| 5-methylfurfural | HS-SPME-GC-MS | Solid-state photoexposition | [6] |

| Dimethylacetamide | HS-SPME-GC-MS | Solid-state photoexposition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ranitidine photodegradation.

Solid-State Photodegradation Study

This protocol is based on methodologies for evaluating the photostability of solid drug substances as outlined by the International Council for Harmonisation (ICH) Q1B guidelines.[7][8]

Objective: To assess the photostability of ranitidine hydrochloride in its solid form upon exposure to a controlled light source.

Materials:

-

Ranitidine hydrochloride powder

-

Chemically inert and transparent containers (e.g., quartz vials)

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon lamp with D65/ID65 filters) or Option 2 (cool white fluorescent and near UV lamps).[7][8][9]

-

Dark control samples wrapped in aluminum foil.

Procedure:

-

Place a thin layer of ranitidine hydrochloride powder in the transparent containers.

-

Prepare identical dark control samples by wrapping the containers in aluminum foil.

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

-

Maintain a constant temperature and humidity within the chamber to minimize thermal degradation.

-

At predetermined time intervals, withdraw samples and their corresponding dark controls for analysis.

Analysis of Volatile Degradation Products by HS-SPME-GC-MS

This protocol is adapted from studies identifying volatile compounds released during the photoexposition of solid-state ranitidine.[6][10][11]

Objective: To identify and semi-quantify volatile photodegradation products of ranitidine.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace solid-phase microextraction (HS-SPME) autosampler

-

SPME fiber (e.g., Carboxen/Polydimethylsiloxane)

Procedure:

-

Place the irradiated and dark control solid ranitidine samples into headspace vials.

-

Seal the vials.

-

Incubate the vials at a controlled temperature (e.g., 45°C) to allow volatile compounds to partition into the headspace.[10]

-

Expose the SPME fiber to the headspace for a defined period to adsorb the volatile analytes.

-

Inject the adsorbed compounds into the GC-MS for separation and identification.

-

GC-MS Parameters (Example):

-

Column: Rtx-5MS (or equivalent)

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Quantification of NDMA by LC-MS/MS

This protocol is based on validated methods for the determination of NDMA in ranitidine drug substances.

Objective: To accurately quantify the concentration of NDMA in ranitidine samples.

Instrumentation:

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh the ranitidine sample (irradiated or control).

-

Dissolve the sample in an appropriate solvent (e.g., methanol or water).

-

Filter the solution to remove any particulates.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

-

LC Parameters (Example):

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient Elution: A time-programmed gradient from high aqueous to high organic mobile phase.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Parameters (Example for NDMA):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 75.1

-

Product Ions (m/z): 43.1, 58.1

-

-

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key experimental workflow and a simplified proposed photodegradation pathway for ranitidine.

Caption: Experimental workflow for ranitidine photodegradation studies.

Caption: Simplified ranitidine photodegradation and NDMA formation pathway.

Conclusion and Future Directions